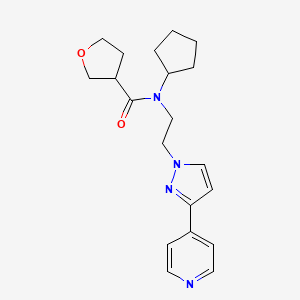

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide

Description

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide is a heterocyclic compound featuring a tetrahydrofuran (THF) carboxamide core linked to a cyclopentyl group and a pyridylpyrazole moiety via an ethyl chain. This structure combines multiple pharmacophores:

- Tetrahydrofuran ring: Enhances rigidity and influences metabolic stability.

- Pyridin-4-yl-pyrazole: A common motif in kinase inhibitors and receptor antagonists, contributing to π-π stacking and hydrogen bonding.

- Cyclopentyl group: Improves lipophilicity and membrane permeability.

Its synthesis likely involves coupling a THF-carboxylic acid derivative with a cyclopentylamine and a pyridylpyrazole ethylamine intermediate, analogous to methods described in pyrazole carboxamide syntheses .

Properties

IUPAC Name |

N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]oxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c25-20(17-8-14-26-15-17)24(18-3-1-2-4-18)13-12-23-11-7-19(22-23)16-5-9-21-10-6-16/h5-7,9-11,17-18H,1-4,8,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFJLNKMAZPBGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4CCOC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Applications

The compound is primarily investigated for its pharmacological properties , particularly in the fields of medicinal chemistry and drug development. The presence of the pyrazole and furan rings suggests that it may interact with various biological targets, leading to potential therapeutic effects.

Anti-inflammatory Properties

Preliminary studies indicate that N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide may exhibit anti-inflammatory effects . This is likely due to its ability to inhibit enzymes involved in inflammatory pathways, similar to other compounds with related structures that have shown anti-inflammatory activity.

Anticancer Activity

Compounds with similar structural motifs have been noted for their anticancer properties . The incorporation of the pyridine and pyrazole rings may enhance the compound's ability to inhibit cancer cell proliferation or induce apoptosis in tumor cells.

Antimicrobial Activity

Research into compounds with pyrazole derivatives has also revealed potential antimicrobial activity . The interactions of the nitrogen atoms in the pyrazole and pyridine rings with biological targets may disrupt microbial growth or survival mechanisms .

The biological activities of this compound can be summarized as follows:

| Activity Type | Mechanism | References |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory enzymes | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Disruption of microbial growth mechanisms |

Case Study 1: Pyrazole Derivatives in Cancer Therapy

A study on pyrazole derivatives demonstrated their efficacy in inhibiting tumor growth in vivo, showcasing their potential as anticancer agents through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 2: Anti-inflammatory Agents

Research on similar compounds indicated significant reductions in inflammatory markers in animal models, supporting their use as anti-inflammatory agents in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituent effects and inferred pharmacological properties:

Key Observations:

Lipophilicity and Bioavailability: The target compound’s cyclopentyl and THF groups likely balance logP between polar (e.g., pyridyl derivatives) and bulky aromatic systems (e.g., chlorophenyl analogues) . Ethyl 3-(tetrahydrofuran-2-yl)-3-oxopropanoate (logP ~1.8) highlights how esterification reduces lipophilicity compared to carboxamides .

Target Selectivity :

- Pyridylpyrazole moieties in the target compound may favor interactions with ATP-binding pockets in kinases, similar to pyrazolopyridine carboxamides .

- Chlorophenyl derivatives exhibit off-target effects (e.g., CB1 receptor binding) due to aromatic stacking .

Synthetic Complexity :

- The target compound’s multi-step synthesis mirrors challenges in coupling heterocyclic amines, as seen in trioxatriphosphinane-mediated reactions .

Research Findings and Data Gaps

- Pharmacokinetics: No published data exist for the target compound. Predicted parameters (e.g., half-life, clearance) should be validated experimentally.

- Safety Profile : Cyclopentyl groups may reduce hepatotoxicity risks compared to chlorophenyl analogues, which show metabolic instability .

Q & A

Q. What are the recommended synthetic pathways for preparing N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide, and how can reaction yields be optimized?

- Methodology : The compound’s core structure (pyrazole linked to tetrahydrofuran and cyclopentyl groups) suggests a multi-step synthesis. A plausible route involves: (i) Formation of the pyrazole ring via cyclocondensation of hydrazines with diketones or alkynones under acidic conditions . (ii) Alkylation of the pyrazole nitrogen with a bromoethyl intermediate to introduce the ethyl spacer. (iii) Coupling the tetrahydrofuran-3-carboxamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) .

- Yield optimization : Use high-purity reagents, monitor intermediates via LC-MS, and employ microwave-assisted synthesis to accelerate steps requiring prolonged heating .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Key methods :

- NMR spectroscopy : and NMR to verify substituent connectivity (e.g., cyclopentyl CH groups at δ 1.5–2.0 ppm, pyridinyl protons at δ 8.5–9.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] calculated for CHNO: 415.2314) .

- X-ray crystallography : Resolve ambiguous stereochemistry in the tetrahydrofuran ring, if crystallization is feasible .

Q. How can researchers assess the solubility and stability of this compound in biological assay buffers?

- Protocol :

- Solubility screening : Use DMSO stocks (≤1% v/v) and test in PBS (pH 7.4) or cell culture media via nephelometry.

- Stability assays : Incubate at 37°C for 24–72 hours, analyze degradation products using UPLC-MS .

- Lipophilicity : Calculate logP values (e.g., using SwissADME) to predict membrane permeability .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data for pyrazole-carboxamide derivatives?

- Approach :

- Assay standardization : Validate target engagement (e.g., kinase inhibition) across multiple cell lines with controlled ATP concentrations .

- Metabolite profiling : Identify active metabolites via liver microsome assays, as off-target effects may arise from biotransformation .

- Structural analogs : Compare activity trends with substituent variations (e.g., pyridinyl vs. phenyl groups) to isolate pharmacophore contributions .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during analog synthesis?

- Solutions :

- Directed metalation : Use directing groups (e.g., amides) to control C–H activation sites on the pyrazole ring .

- Protecting group strategies : Temporarily block reactive positions (e.g., THP protection of hydroxyls) during alkylation steps .

- Computational modeling : DFT calculations to predict preferential substitution sites based on electron density maps .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation of this compound?

- Key metrics :

- Bioavailability : Measure AUC after oral vs. intravenous administration in rodent models.

- Plasma protein binding : Use equilibrium dialysis to assess unbound fraction, critical for dose adjustments .

- CNS penetration : Evaluate brain-to-plasma ratios via LC-MS/MS, given the compound’s potential neurotargeting motifs (e.g., pyridine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.